molecular formula C12H23NO4 B3135574 Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 401811-98-1

Tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B3135574
M. Wt: 245.32 g/mol
InChI Key: DXUFJDVFJIEMIP-UHFFFAOYSA-N
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Patent
US08748435B2

Procedure details

1M solution of borane in THF (15.8 ml, 15.8 mmol) was added slowly to a solution of 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid (40) (1.02 g, 3.94 mmol) at 0° C. After stirring the mixture at 0° C. for 1 hour and at rt for 16 hours the reaction was quenched by addition of NH4Cl solution and extracted with ethyl acetate. The organic layer was then washed with water and brine, dried over Na2 SO4 and evaporated. The crude product was purified by flash chromatography (silica gel, EtOAc/n-pentane) which furnished the product as colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B.C1COCC1.[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][C:17]([CH2:21][C:22](O)=[O:23])([OH:20])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>>[C:7]([O:11][C:12]([N:14]1[CH2:15][CH2:16][C:17]([OH:20])([CH2:21][CH2:22][OH:23])[CH2:18][CH2:19]1)=[O:13])([CH3:10])([CH3:8])[CH3:9]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
15.8 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt for 16 hours the reaction was quenched by addition of NH4Cl solution
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was then washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried over Na2 SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, EtOAc/n-pentane) which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.